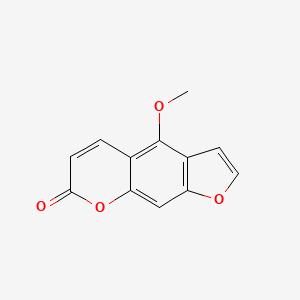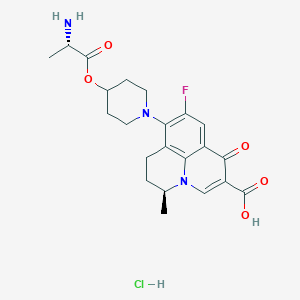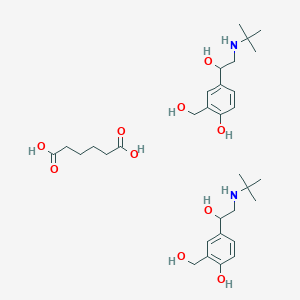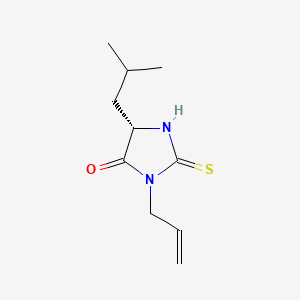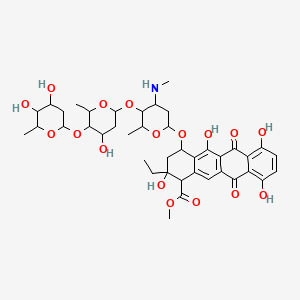
Alloocimene
Descripción general
Descripción
2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is an organic compound with the molecular formula C10H16. It is a clear, almost colorless liquid with a sweet, floral, and herbal odor. This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. It is commonly used in the fragrance industry due to its pleasant aroma .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the fragrance industry as a component of perfumes and essential oils.
Mecanismo De Acción
Target of Action
Alloocimene, also known as 2,6-Dimethyl-2,4,6-octatriene, is a naturally occurring compound found in several plants and fruits . It is primarily used in the pharmaceutical and fine-chemical industries due to its natural plant defense properties .
Mode of Action
This compound possesses a unique conjugated triene π-electron system, which gives rise to wide synthetic potential . It is involved in Diels–Alder reactions, where this compound acts as a diene . The reaction involves the isomer of this compound that more readily adopts a cisoid conformation favorable for the cycloaddition process . The Z isomer of this compound is capable of reacting with the same electrophilic olefins according to the Alder–ene addition pattern .
Biochemical Pathways
This compound is involved in the thermal isomerization reactions of α-pinene and/or derivatives . It is also known to undergo a [1s,5s] hydrogen shift isomerization
Result of Action
It has been suggested that the compound has natural plant defense properties . Additionally, reactions of this compound with maleic and citraconic anhydrides have been shown to produce new synthetic sesquiterpenoids , indicating potential applications in the synthesis of medicinal and biological compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, this compound is known to undergo thermal isomerization reactions at temperatures ranging from 663–723 K in the gas phase and 723–823 K in the liquid phase . These reactions suggest that the compound’s action, efficacy, and stability may be temperature-dependent.
Análisis Bioquímico
Biochemical Properties
Alloocimene is involved in various biochemical reactions. It acts as a diene in Diels–Alder reactions . The molecule interacts with various enzymes and proteins, such as the alcohol dehydrogenase gene, HcADH, in Hedychium coronarium . This interaction plays a crucial role in the biosynthesis of this compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to increase the intensity of healing processes in skin and skin-muscle wounds . It also has an anti-inflammatory action on the wound and neighboring zones, reducing edema, hyperemia, laceration, and hemorrhage .
Molecular Mechanism
The molecular mechanism of this compound involves its unique conjugated triene π-electron system. In Diels–Alder reactions, this compound acts as a diene . The reaction involves the isomer of this compound which more readily adopts a cisoid conformation favorable for the cycloaddition process .
Temporal Effects in Laboratory Settings
It has been observed that this compound can increase the intensity of healing processes in skin and skin-muscle wounds .
Metabolic Pathways
This compound is involved in the metabolic pathway of the biosynthesis of sesquiterpenoids . It interacts with enzymes such as the alcohol dehydrogenase gene, HcADH, in Hedychium coronarium, which is crucial for the biosynthesis of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2,4,6-octatriene can be synthesized through the flash pyrolysis or photochemical isomerization of α-pinene . The process involves heating α-pinene to high temperatures, causing it to break down and rearrange into the desired product. Another method involves the reaction of linalool in the presence of Amberlyst-15 resin .
Industrial Production Methods: In industrial settings, the compound is often produced by fractional distillation. The process involves repeatedly distilling the compound through an efficient column at reduced pressure (15 mmHg) and stabilizing it with approximately 0.1% hydroquinone to prevent polymerization .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used reagents.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.
Substitution: Halogenated derivatives and other substituted products.
Comparación Con Compuestos Similares
2,6-Dimethyl-2,4,6-octatriene is unique due to its specific structure and properties. Similar compounds include:
Ocimene: A group of isomeric hydrocarbons with similar structures but different configurations.
Myrcene: Another terpene with a similar molecular formula but different structural arrangement.
Limonene: A terpene with a similar molecular weight but distinct citrus odor.
Compared to these compounds, 2,6-Dimethyl-2,4,6-octatriene stands out for its sweet, floral aroma and its role as a semiochemical .
Propiedades
Número CAS |
673-84-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |
Clave InChI |
GQVMHMFBVWSSPF-UHFFFAOYSA-N |
SMILES |
CC=C(C)C=CC=C(C)C |
SMILES isomérico |
C/C=C(\C)/C=C/C=C(C)C |
SMILES canónico |
CC=C(C)C=CC=C(C)C |
Apariencia |
Solid powder |
Punto de ebullición |
188.0 °C |
melting_point |
-28.0 °C |
Key on ui other cas no. |
3016-19-1 673-84-7 7216-56-0 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
allo-ocimene alloocimene alloocimene, (E,E)-isomer alloocimene, (E,Z)-isomer alloocimene, (Z,Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of alloocimene?
A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound displays characteristic peaks in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. In the IR spectrum, strong absorptions are observed for C=C stretching vibrations. UV-Vis spectroscopy reveals characteristic peaks related to the conjugated triene system, with maximum absorbance (λmax) values typically observed in the range of 265-285 nm. []
Q3: How can I distinguish between cis and trans isomers of this compound using spectroscopic methods?
A3: Infrared (IR) spectroscopy can differentiate between cis and trans this compound isomers based on specific frequency shifts arising from steric hindrance. This concept, termed "rehybridization", helps predict these shifts. []
Q4: Is this compound stable under ambient conditions?
A4: this compound can undergo oxidation by atmospheric oxygen, leading to the formation of polymeric peroxides. These peroxides can further rearrange thermally into various products, including epoxides, aldehydes, and ketones. [, ]
Q5: How does light exposure affect this compound's stability?
A5: Light, particularly in the presence of oxygen, can degrade this compound. For example, in essential oils containing this compound, light exposure leads to a decrease in its concentration. This degradation can involve isomerization and oxidation reactions. []
Q6: What is a notable property of polythis compound, a polymer derived from this compound?
A6: Polythis compound, synthesized via redox emulsion polymerization, exhibits a subzero glass transition temperature of −17 °C, making it a promising material for applications requiring flexibility at low temperatures. []
Q7: Can this compound participate in Diels-Alder reactions?
A7: Yes, as a conjugated triene, this compound can act as a diene in Diels-Alder reactions with various dienophiles, including maleic anhydride and acrylic aldehydes. [, , ]
Q8: Are there any applications of this compound in polymer chemistry?
A8: this compound can be copolymerized with other monomers like isobutylene to create thermoplastic elastomers (TPEs). These copolymers exhibit desirable properties such as rubbery elasticity and the ability to be cured, making them potential alternatives for halogenated rubbers. [, ]
Q9: Have any computational studies been conducted on this compound?
A9: Yes, Density Functional Theory (DFT) calculations have been employed to determine the ground-state optimized structure of this compound. []
Q10: How can the stability of this compound be enhanced in formulations?
A10: Protecting this compound from light, oxygen, and high temperatures can improve its stability in formulations. Utilizing antioxidants and appropriate packaging materials can minimize degradation.
Q11: Is this compound considered biocompatible?
A11: While limited data is available on the biocompatibility of this compound itself, research on poly(this compound-b-isobutylene-b-alloocimene) suggests potential biocompatibility. Cell culture studies indicated that electrospun fiber mats made from this polymer were non-cytotoxic. []
Q12: What analytical techniques are commonly employed to study this compound?
A12: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in complex mixtures, such as essential oils and plant extracts.
Q13: What are some databases or resources for finding information on this compound?
A13: Databases like PubChem, ChemSpider, and the NIST Chemistry WebBook provide information on this compound's physicochemical properties, spectra, and safety data.
Q14: What is the primary source of this compound?
A14: this compound is naturally found in various plant species, particularly in their essential oils. It contributes to the characteristic aroma and flavor profiles of these plants. [, , ]
Q15: What role does this compound play in attracting insects to certain plants?
A15: Some insects, like the cashew pest Pseudotheraptus wayi, are attracted to this compound present in the volatile emissions of their host plants. This suggests that this compound can act as a kairomone, a chemical signal that benefits the receiver (the insect in this case). []
Q16: How does this compound impact the aroma profile of plants and essential oils?
A16: this compound contributes to a fresh, citrusy, and slightly woody aroma in plants and essential oils. Its presence can significantly influence the overall olfactory profile of these natural products. [, , ]
Q17: Are there any known applications of this compound in traditional medicine?
A17: While this compound itself might not be directly used, plants containing it have been traditionally employed for various medicinal purposes. Further research is needed to determine if this compound contributes to any of these traditional uses. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


